Salicylanilide, 3,4'-dinitro-

Description

Historical Context and Evolution of Salicylanilide (B1680751) Research

The exploration of salicylanilide derivatives dates back several decades, with early interest primarily focused on their antimicrobial properties. wikipedia.org Halogenated salicylanilides, such as dibromsalan, metabromsalan, and tribromsalan, were among the first to be developed and utilized as topical antibacterial and antifungal agents. wikipedia.org A pivotal moment in the history of salicylanilide research was the discovery and development of niclosamide (B1684120), a chlorinated derivative, as a potent anthelmintic drug for treating tapeworm infections. wikipedia.orgnih.gov This success spurred further investigation into the therapeutic potential of this chemical class, leading to the introduction of other anthelmintics like rafoxanide, closantel, and oxyclozanide (B1678079) for veterinary use. wikipedia.orgresearchgate.net Over time, the research landscape has expanded beyond infectious diseases to explore the utility of salicylanilides in oncology, with studies revealing their ability to modulate various signaling pathways implicated in cancer. nih.govresearchgate.net

Academic Significance of Substituted Salicylanilides in Medicinal Chemistry and Materials Science

The academic significance of substituted salicylanilides stems from their remarkable chemical tractability and the diverse biological activities that can be achieved through structural modification. In medicinal chemistry, the salicylanilide scaffold has proven to be a "privileged structure," capable of interacting with multiple biological targets. Research has demonstrated that these compounds can exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, antiparasitic, and anticancer activities. nih.govontosight.aiontosight.ai The introduction of different substituents on both the salicylic (B10762653) and aniline (B41778) rings allows for the fine-tuning of their physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences their biological activity and pharmacokinetic profiles. ontosight.aiontosight.aifrontiersin.org

In the field of materials science, the properties of salicylanilide derivatives are also being explored. The rigid, planar structure of the salicylanilide backbone, coupled with the potential for strong intermolecular interactions like hydrogen bonding, makes them interesting candidates for the development of novel organic materials. While less explored than their medicinal applications, their structural features suggest potential for use in areas such as organic electronics or as components in supramolecular assemblies.

Specific Research Focus on Dinitro-Substituted Salicylanilide Architectures

Research into dinitro-substituted salicylanilides, while not as extensive as that for their halogenated counterparts, has begun to uncover their potential. For instance, studies on related nitro-substituted salicylanilides have shown promising antimicrobial and antimycobacterial activities. nih.gov The specific placement of the nitro groups, as in the case of Salicylanilide, 3,4'-dinitro- , is expected to confer a unique set of properties. The 3-nitro substituent on the salicylic acid ring and the 4'-nitro substituent on the aniline ring are predicted to create a distinct electronic profile that could lead to novel biological activities. However, it is important to note that specific research data for Salicylanilide, 3,4'-dinitro- is limited in the public domain, and much of the current understanding is extrapolated from studies on related nitroaromatic and salicylanilide compounds.

Chemical Profile of Salicylanilide, 3,4'-dinitro-

Due to the limited availability of specific experimental data for Salicylanilide, 3,4'-dinitro-, this section provides a predicted profile based on the known properties of its constituent functional groups and related salicylanilide derivatives.

| Property | Predicted Value/Information |

|---|---|

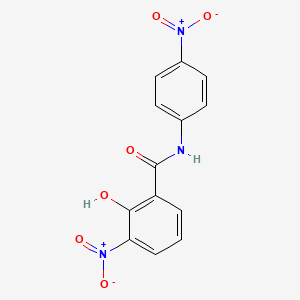

| IUPAC Name | 2-hydroxy-3-nitro-N-(4-nitrophenyl)benzamide |

| Molecular Formula | C13H9N3O6 |

| Molecular Weight | 303.23 g/mol |

| Appearance | Expected to be a crystalline solid, likely yellow due to the presence of nitroaromatic groups. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. frontiersin.org |

Synthesis and Characterization

A plausible synthesis for Salicylanilide, 3,4'-dinitro- would involve the reaction of 3-nitrosalicylic acid with 4-nitroaniline (B120555). This reaction would likely be carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar reagent, to facilitate the formation of the amide bond. The reaction would typically be performed in an anhydrous organic solvent.

Alternatively, the synthesis could proceed through the reaction of a more reactive derivative of 3-nitrosalicylic acid, such as its acid chloride, with 4-nitroaniline.

Characterization of the resulting Salicylanilide, 3,4'-dinitro- would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms and the presence of the aromatic protons and carbons, as well as the amide proton.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the O-H stretching of the phenolic hydroxyl group, and the symmetric and asymmetric stretching of the two nitro groups. spectroscopyonline.com The presence of strong peaks around 1550-1500 cm-1 and 1390-1330 cm-1 would be indicative of the NO2 groups. spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would provide further structural confirmation.

Research Findings on Related Dinitro-Substituted Salicylanilides

Although specific research on Salicylanilide, 3,4'-dinitro- is scarce, studies on other dinitro- and nitro-substituted salicylanilides provide valuable insights into the potential biological activities of this compound class.

A study on a series of 4-nitrosalicylanilides demonstrated their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The presence of the nitro group at the 4-position of the salicylic acid ring was found to be beneficial for this activity. nih.gov The most active compound in this series was 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, which exhibited a minimum inhibitory concentration (MIC) of 2 μM. nih.gov These 4-nitrosalicylanilides were also found to be active against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study focused on the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, highlighting the chemical accessibility of salicylanilides with a nitro group on the aniline ring.

The biological activity of nitro-substituted salicylanilides, such as 4'-fluoro-3-nitro-salicylanilide and 3',4'-dichloro-3-nitro-salicylanilide, has also been investigated, with reports of antimicrobial and antifungal properties. ontosight.aiontosight.ai The presence of both nitro and halogen substituents appears to contribute to their biological effects. ontosight.aiontosight.ai Furthermore, research on 4'-iodo-5-nitro-salicylanilide has indicated its potential as an antimicrobial and antifungal agent. ontosight.ai

These findings collectively suggest that dinitro-substituted salicylanilides, including the title compound, are a promising area for further investigation in the discovery of new therapeutic agents. The specific substitution pattern of Salicylanilide, 3,4'-dinitro- may lead to a unique biological activity profile.

Structure

3D Structure

Properties

CAS No. |

39832-34-3 |

|---|---|

Molecular Formula |

C13H9N3O6 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

2-hydroxy-3-nitro-N-(4-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9N3O6/c17-12-10(2-1-3-11(12)16(21)22)13(18)14-8-4-6-9(7-5-8)15(19)20/h1-7,17H,(H,14,18) |

InChI Key |

PBPLZUFCFJTNEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Dinitrosalicylanilides

Classical and Contemporary Synthetic Routes to the Salicylanilide (B1680751) Backbone

The formation of the fundamental salicylanilide structure is primarily achieved through the condensation of a salicylic (B10762653) acid component with an aromatic amine. This amide bond formation is a cornerstone of organic synthesis, with various methods developed to enhance efficiency and yield.

Condensation Reactions Involving Salicylic Acid Derivatives and Aromatic Amines

The most direct route to the salicylanilide backbone is the condensation reaction between a salicylic acid derivative and an aromatic amine, specifically aniline (B41778) or a substituted aniline, to form an amide linkage. wikipedia.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the salicylic acid's carboxyl group. To achieve the target 3,4'-dinitrosalicylanilide, the synthesis would logically start with either the pre-nitrated precursors (3-nitrosalicylic acid and 4-nitroaniline) or by forming the parent salicylanilide first, followed by sequential nitration.

The direct reaction of salicylic acid with an amine is often inefficient without activation of the carboxylic acid. researchgate.net Therefore, more reactive derivatives of salicylic acid, such as acyl chlorides or esters, are frequently employed. For instance, converting salicylic acid to salicyl-CoA, a biologically active thioester, significantly enhances its reactivity toward acylation reactions, a principle that is mimicked in chemical synthesis by using more reactive acid derivatives.

Utilization of Dehydrating Agents and Reaction Conditions Optimization

To facilitate the direct condensation of a carboxylic acid and an amine, the removal of the water molecule formed during the reaction is essential to drive the equilibrium towards the product side. This is accomplished using various dehydrating agents or by activating the carboxylic acid.

Phosphorus trichloride (B1173362) (PCl₃) has been successfully used as a dehydrating and activating agent in the synthesis of N-substituted salicylamides. researchgate.net In a typical procedure, the reaction is performed in an inert organic solvent, with the molar ratio of salicylic acid to amine to PCl₃ often optimized to maximize yield. researchgate.net For example, a molar ratio of 1:1:0.3 has been reported as effective. researchgate.net

Other common methods for amide bond formation that could be applied include the use of carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for achieving high yields and purity.

Table 1: Comparison of Condensation Reaction Conditions

| Reactants | Coupling/Dehydrating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Salicylic Acid, Primary Aromatic Amines | Phosphorus Trichloride (PCl₃) | Chlorobenzene | Room Temp -> Reflux | Moderate to Good | researchgate.net |

| Salicylic Acid, 4-Chloroaniline | Phosphorus Trichloride (PCl₃) | Chlorobenzene | Reflux | Not specified | nih.gov |

Regioselective Introduction of Nitro Functionalities and Related Substituents

The synthesis of 3,4'-dinitrosalicylanilide requires the precise and controlled introduction of two nitro groups onto specific positions of the salicylanilide scaffold. This presents a significant regiochemical challenge due to the multiple reactive sites on both aromatic rings.

Nitration Protocols for Salicylic Acid and Anilide Moieties

The nitration of the salicylic acid and anilide moieties is typically achieved using electrophilic aromatic substitution. A common nitrating agent is a mixture of nitric acid (HNO₃) and a strong acid, such as sulfuric acid (H₂SO₄) or acetic acid (AcOH). researchgate.net

Nitration of Salicylic Acid: The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring influence the position of nitration. The -OH group is a strong activating, ortho-, para-director, while the -COOH group is a deactivating, meta-director. This results in nitration occurring primarily at the 3- and 5-positions. Studies on the nitration of salicylic acid with a nitric acid/acetic acid system show the formation of both 3-nitrosalicylic acid and 5-nitrosalicylic acid. researchgate.netnih.gov The ratio of these isomers can be influenced by reaction conditions, but separating the desired 3-nitro isomer can be necessary. researchgate.net

Nitration of the Anilide Moiety: Direct nitration of the aniline ring within the salicylanilide structure is complicated. The amide group (-NHCO-) is an activating, ortho-, para-director. However, under the strongly acidic conditions of nitration, the nitrogen atom can be protonated, forming an anilinium-type ion, which is a strongly deactivating, meta-director. youtube.comstackexchange.com This can lead to a mixture of products and potential oxidation of the ring. youtube.comstackexchange.com To achieve high regioselectivity for the desired 4'-nitro product, it is often preferable to nitrate (B79036) a protected form of the aniline derivative or to use 4-nitroaniline (B120555) as the starting material for the initial condensation. youtube.com

More modern and milder nitration methods aim to improve regioselectivity and functional group tolerance. frontiersin.orgnih.gov For instance, catalyst-free nitration in dilute aqueous nitric acid has been explored to provide more environmentally benign protocols. frontiersin.orgnih.gov Another approach uses an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid, which can provide high regioselectivity for some aromatic compounds. researchgate.netrsc.org

Table 2: Nitration Systems for Aromatic Compounds

| Substrate | Nitrating System | Key Findings | Reference |

|---|---|---|---|

| Salicylic Acid | HNO₃ / Acetic Acid | Forms both 3-nitro and 5-nitrosalicylic acid. | researchgate.netnih.gov |

| Salicylic Acid | Aqueous HNO₃ | Poorer yields compared to mixed acid systems. | researchgate.net |

| Aniline | HNO₃ / H₂SO₄ | Forms a mix of ortho, meta, and para products due to anilinium ion formation. | youtube.comstackexchange.com |

Strategies for Orthogonal Protection and Deprotection in Dinitro-Salicylanilide Synthesis

Given the challenges in regioselective nitration, a synthetic strategy employing orthogonal protecting groups is highly advantageous. bham.ac.uk Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling sequential reactions at different sites of the molecule. bham.ac.uknih.gov

A plausible synthetic route for 3,4'-dinitrosalicylanilide could involve the following steps:

Protection of Aniline: Start with 4-nitroaniline, where the amine group is effectively "protected" by the nitro group's electron-withdrawing nature, or protect the amine of aniline with an acetyl group. Acylation reduces the activating nature of the amino group and sterically hinders the ortho positions, favoring para-substitution during nitration. youtube.com

Condensation: Condense the protected aniline (e.g., 4-nitroaniline) with salicylic acid or a derivative (e.g., acetylsalicylic acid) to form the salicylanilide backbone. Using acetylsalicylic acid protects the phenolic hydroxyl group.

Nitration of the Salicylate (B1505791) Ring: With the aniline ring already nitrated and the hydroxyl group protected, the nitration will be directed on the salicylic acid ring, yielding a mixture of 3-nitro and 5-nitro products.

Separation and Deprotection: The desired 3-nitro isomer is separated, followed by the removal of the protecting group on the hydroxyl function (e.g., hydrolysis of the acetyl group).

Table 3: Potential Orthogonal Protection Strategy

| Step | Reaction | Protecting Group | Rationale | Deprotection Method |

|---|---|---|---|---|

| 1 | Start with 4-nitroaniline | N/A | The nitro group is already in the desired 4'-position. | N/A |

| 2 | Protect salicylic acid's -OH group | Acetyl (Ac) | Prevents side reactions at the hydroxyl group during condensation and nitration. | Base or acid hydrolysis. |

| 3 | Condensation | N/A | Forms the amide bond between acetylsalicylic acid and 4-nitroaniline. | N/A |

| 4 | Nitration | Acetyl (Ac) | Directs nitration to the 3- and 5-positions of the salicylate ring. | N/A |

Development of Advanced Derivatization Techniques

Once the 3,4'-dinitrosalicylanilide core is synthesized, advanced derivatization techniques can be employed to create a library of related compounds for various applications. Derivatization involves chemically modifying the molecule's structure to alter its properties. researchgate.netnih.gov

The functional groups present in 3,4'-dinitrosalicylanilide—the phenolic hydroxyl, the amide N-H, and the aromatic rings—offer multiple handles for derivatization.

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily converted into ethers or esters to explore structure-activity relationships.

N-Alkylation: The amide proton can be substituted, although this is generally more difficult than O-alkylation.

Modification of Nitro Groups: The nitro groups can be reduced to amino groups, which can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast chemical space for new derivatives.

The development of efficient, one-pot, or multicomponent reactions allows for the rapid generation of diverse molecular structures from a common intermediate. nih.govorganic-chemistry.org For example, the synthesized amino derivatives could be used in reactions like the Castagnoli–Cushman reaction to build complex heterocyclic structures. rsc.org These advanced techniques are crucial for creating novel molecules with potentially enhanced biological or material properties.

Esterification and Amidation Strategies for Modulating Molecular Properties

The presence of a carboxylic acid and a phenolic hydroxyl group in the salicylanilide core allows for straightforward esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as lipophilicity, solubility, and metabolic stability.

Esterification: The phenolic hydroxyl group of 3,4'-dinitrosalicylanilide can be esterified to produce a range of derivatives. Standard esterification methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base, can be employed. For instance, the synthesis of various salicylanilide esters has been reported to enhance their antimicrobial activities. nih.govnih.gov While specific examples for the 3,4'-dinitro derivative are not extensively detailed in readily available literature, the general principles of phenolic acylation apply. The reaction conditions would typically involve dissolving the dinitrosalicylanilide in a suitable aprotic solvent, followed by the addition of the acylating agent and a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid.

Amidation: The synthesis of the amide bond in salicylanilides is a key step in their initial formation, typically by reacting a substituted salicylic acid with a substituted aniline. nih.gov Further amidation, for instance at the carboxylic acid group if it were present in a modified precursor, could be achieved using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine. acs.org The presence of strong electron-withdrawing nitro groups on both aromatic rings of 3,4'-dinitrosalicylanilide would influence the reactivity of the functional groups, potentially requiring tailored reaction conditions.

A study on nitro-substituted salicylic acids described the synthesis of a series of salicylanilides by reacting the corresponding nitro-salicylic acid with an appropriate aniline in the presence of phosphorus trichloride in dry toluene. daneshyari.comnih.gov This highlights a common synthetic route to the core salicylanilide structure itself.

| Modification Type | Reagents and Conditions | Potential Property Change |

| Esterification | Acyl chloride/anhydride, base (e.g., triethylamine), aprotic solvent | Increased lipophilicity, altered solubility |

| Amidation | Carboxylic acid, amine, coupling agent (e.g., DCC, EDC), solvent | Modified polarity, potential for new biological interactions |

Synthesis of Prodrugs and Conjugates for Research Purposes

The concept of a prodrug involves chemically modifying a bioactive compound to improve its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netresearchgate.net For 3,4'-dinitrosalicylanilide, the phenolic hydroxyl group is a prime site for creating ester-based prodrugs. nih.govnih.gov Such modifications can enhance membrane permeability and protect the phenolic group from premature metabolism.

The synthesis of these prodrugs typically involves the esterification of the phenolic hydroxyl group with a promoiety, which is a chemical group that is cleaved in vivo to release the active parent drug. researchgate.netmdpi.com The choice of promoiety can be tailored to target specific enzymes for cleavage. For example, ester linkages can be designed to be hydrolyzed by esterases that are abundant in the body. nih.gov

Research into salicylanilide ester prodrugs has shown that this approach can be effective in creating derivatives with a range of biological activities. nih.govnih.gov While specific studies on 3,4'-dinitrosalicylanilide prodrugs are not widely documented, the established strategies for phenolic drugs provide a clear blueprint for their design and synthesis. nih.govresearchgate.netresearchgate.net

Exploration of Polymeric or Nanoparticle Conjugation for Controlled Release Studies in Non-Biological Systems

To investigate controlled release profiles in non-biological systems, 3,4'-dinitrosalicylanilide can be conjugated to polymers or encapsulated within nanoparticles. This approach is valuable for understanding the fundamental principles of drug release kinetics and for developing materials with tunable release properties.

Polymeric Conjugation: The compound can be covalently attached to a polymer backbone. For instance, polymers with reactive side chains (e.g., hydroxyl or amine groups) can be coupled to the carboxylic acid or activated phenolic hydroxyl group of the salicylanilide derivative. This conjugation creates a macromolecular structure from which the active compound is slowly released, often through hydrolysis of the linking bond. nih.gov

Nanoparticle Encapsulation and Conjugation: Alternatively, the compound can be encapsulated within nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). The drug is physically entrapped within the polymer matrix, and its release is governed by diffusion through the matrix and degradation of the polymer. nih.gov Furthermore, the surface of these nanoparticles can be functionalized, and the dinitrosalicylanilide can be covalently conjugated to the surface. nih.gov This allows for a more direct study of surface-eroding release mechanisms.

These controlled-release systems are instrumental in research for evaluating how formulation affects the release rate of a compound, providing valuable data for the potential design of advanced delivery systems.

| Conjugation Strategy | Description | Purpose in Non-Biological Studies |

| Polymeric Conjugation | Covalent attachment to a polymer backbone. | Study of release kinetics based on linker hydrolysis. |

| Nanoparticle Encapsulation | Entrapment within a polymer matrix. | Investigation of diffusion- and degradation-controlled release. |

| Nanoparticle Surface Conjugation | Covalent attachment to the surface of nanoparticles. | Analysis of surface-erosion based release mechanisms. |

Advanced Spectroscopic and Structural Elucidation Studies of Dinitrosalicylanilides

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. nih.govnih.gov These methods are complementary, as FTIR detects changes in dipole moment during molecular vibrations, while Raman spectroscopy observes changes in polarizability. nih.gov

In the context of 3,4'-dinitrosalicylanilide, characteristic vibrational frequencies can be assigned to its key functional groups. The presence of hydroxyl (-OH), amide (-CONH-), and nitro (-NO₂) groups, along with aromatic rings, gives rise to a unique spectral fingerprint.

Expected Vibrational Frequencies for 3,4'-Dinitrosalicylanilide:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Phenolic) | Stretching | 3400-3200 (broad) | FTIR |

| N-H (Amide) | Stretching | 3350-3180 | FTIR |

| C=O (Amide I) | Stretching | 1680-1630 | FTIR, Raman |

| N-H (Amide II) | Bending | 1570-1515 | FTIR |

| C-N (Amide III) | Stretching | 1260-1200 | FTIR |

| NO₂ (Asymmetric) | Stretching | 1550-1475 | FTIR, Raman |

| NO₂ (Symmetric) | Stretching | 1355-1315 | FTIR, Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | FTIR, Raman |

| C-H (Aromatic) | Bending (out-of-plane) | 900-690 | FTIR |

Note: The exact positions of these bands can be influenced by intermolecular and intramolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be definitively established.

For 3,4'-dinitrosalicylanilide, ¹H NMR would reveal distinct signals for the aromatic protons on both the salicyl and aniline (B41778) rings, as well as the amide and hydroxyl protons. The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group and the carbons attached to the nitro groups would exhibit characteristic downfield shifts.

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are crucial for correlating directly bonded protons and carbons. drugbank.comhmdb.ca This allows for unambiguous assignment of the signals in the one-dimensional spectra. Other 2D techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can further delineate the connectivity between adjacent and long-range protons and carbons, respectively.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. uab.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. nih.gov

For 3,4'-dinitrosalicylanilide, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), would reveal characteristic losses of functional groups. rsc.org For instance, the loss of NO₂, CO, and cleavage of the amide bond are expected fragmentation pathways that help to confirm the proposed structure. uab.edunih.govresearchgate.net

Expected Fragmentation Pattern for 3,4'-Dinitrosalicylanilide:

| Fragment | Description |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - 2NO₂]⁺ | Loss of both nitro groups |

| [M - CO]⁺ | Loss of carbon monoxide from the amide |

| Cleavage at amide bond | Formation of salicyl and dinitroaniline fragments |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.comyoutube.comunits.it By analyzing the diffraction pattern of X-rays passing through a single crystal of 3,4'-dinitrosalicylanilide, a detailed model of its solid-state structure can be constructed.

This technique provides precise information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This information is crucial for understanding the molecule's solid-state properties and its interactions in a biological context.

UV-Vis Spectroscopy for Electronic Transition and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukutoronto.calibretexts.org This technique is particularly useful for characterizing the chromophores within a molecule—the parts responsible for its color. libretexts.org

In 3,4'-dinitrosalicylanilide, the aromatic rings, nitro groups, and the carbonyl group of the amide linkage constitute the principal chromophores. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. ncsu.edupharmatutor.org The presence of the nitro groups, which are strong electron-withdrawing groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted salicylanilide (B1680751).

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. nih.gov It measures the emission of light from the molecule as it returns from an excited electronic state to its ground state. mdpi.com

The fluorescence spectrum of 3,4'-dinitrosalicylanilide, including its excitation and emission wavelengths, quantum yield, and lifetime, can be determined. The presence of nitro groups often leads to quenching of fluorescence due to efficient intersystem crossing to the triplet state. Therefore, studying the fluorescence properties can provide information about the de-excitation pathways of the molecule. nih.govmdpi.com

Computational Chemistry and in Silico Approaches in Dinitrosalicylanilide Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations offer a fundamental understanding of the electronic behavior of molecules, which is crucial for predicting their chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the study of 3,4'-dinitrosalicylanilide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional conformation through geometry optimization. nih.gov This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry is a critical starting point for further computational analyses, including the prediction of spectroscopic parameters and molecular docking studies. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov

| Parameter | Typical Value/Range | Significance |

| Total Energy (a.u.) | Varies based on molecule size and basis set | Lower energy indicates a more stable structure. |

| Dipole Moment (Debye) | 2.0 - 6.0 | Indicates the overall polarity of the molecule. |

| HOMO-LUMO Gap (eV) | 3.0 - 5.0 | Relates to the electronic excitability and reactivity of the molecule. |

Once the optimized geometry is obtained, QM methods can predict various spectroscopic parameters.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are valuable for interpreting experimental data and confirming the molecular structure. researchgate.net

IR (Infrared): The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. researchgate.net These theoretical frequencies, when scaled appropriately, show good agreement with experimental FT-IR spectra, aiding in the identification of characteristic bonds such as C=O, N-H, and N-O stretching vibrations. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π → π* and n → π* transitions within the aromatic rings and nitro groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of 3,4'-dinitrosalicylanilide, molecular docking and dynamics simulations are powerful computational techniques. These methods predict how a ligand (in this case, 3,4'-dinitrosalicylanilide) might bind to a biological target, such as a protein or enzyme. nih.gov

Molecular docking algorithms, often used in computer-aided drug design, predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. geneticsmr.orgnih.gov The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses based on their estimated binding affinity. geneticsmr.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding process, taking into account the flexibility of both the ligand and the target. nih.govmdpi.com Analysis of the MD trajectory can provide insights into the stability of the binding pose, the flexibility of different parts of the complex, and the free energy of binding. researchgate.netresearchgate.net

| Parameter | Description | Importance |

| Binding Energy/Affinity (kcal/mol) | The energy released when a ligand binds to a target. Lower values indicate stronger binding. | Predicts the potency of the ligand as a potential inhibitor or activator. |

| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | A measure of the potency of an inhibitor. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the target. | Crucial for the specificity and stability of the binding interaction. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and the target. | Contribute significantly to the overall binding affinity. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the ligand's binding pose during an MD simulation. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Highlights the flexible regions of the protein upon ligand binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build a mathematical model that correlates these descriptors with the observed biological activity. scienceopen.com The goal is to identify the key descriptors that have the most significant impact on the activity. scienceopen.com

A crucial aspect of QSAR modeling is the validation of the developed model to ensure its predictive power. researchgate.net This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data). frontiersin.org Several statistical parameters are used to assess the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated R² (Q²), and the external validation R² (R²pred). frontiersin.org

The applicability domain (AD) of a QSAR model defines the chemical space for which the model's predictions are reliable. nih.gov It is essential to determine the AD to ensure that the model is not used to make predictions for compounds that are too different from those in the training set. nih.gov

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| R²pred (External validation R²) | The predictive ability of the model for an external test set. | > 0.5 |

Virtual Screening and Library Design for Novel Dinitrosalicylanilide Analogs

The quest for novel therapeutic agents with enhanced efficacy and specificity has led researchers to harness the power of computational chemistry and in silico methodologies. In the context of 3,4'-dinitrosalicylanilide, these approaches are pivotal for the rational design and discovery of new analogs with potentially improved biological activities. Virtual screening and library design stand out as key computational techniques that enable the high-throughput evaluation of vast chemical space to identify promising lead compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). arxiv.org

Structure-based virtual screening relies on the three-dimensional structure of the biological target. arxiv.org In the case of 3,4'-dinitrosalicylanilide research, this would involve using the crystal structure of a target protein to dock a library of compounds and predict their binding affinity and orientation within the active site. nih.gov Molecular docking simulations are a cornerstone of SBVS, providing insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of a ligand to its target. zenodo.org

Ligand-based virtual screening, on the other hand, is employed when the three-dimensional structure of the target is unknown. youtube.com This method utilizes the chemical structure of known active compounds, like 3,4'-dinitrosalicylanilide, as a template to identify other molecules in a database with similar properties. youtube.com Pharmacophore modeling is a common LBVS technique where a model is constructed based on the essential steric and electronic features of the known active molecule. This model is then used as a query to screen for other compounds that match these features. researchgate.net

The design of a focused library of novel 3,4'-dinitrosalicylanilide analogs is a critical step that follows the initial identification of hit compounds from a virtual screen. The goal is to create a smaller, more manageable set of compounds for chemical synthesis and biological evaluation. This process often involves a multi-parameter optimization approach, considering not only the predicted binding affinity but also drug-like properties such as solubility, metabolic stability, and potential toxicity.

A typical workflow for the virtual screening and library design of novel 3,4'-dinitrosalicylanilide analogs would involve the following steps:

Target Identification and Preparation: The first step is to identify and prepare the biological target of interest. If the 3D structure is available, it is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site. nih.gov

Compound Library Preparation: A large database of commercially available or virtually generated compounds is prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties. nih.gov

Virtual Screening: The compound library is screened using either SBVS or LBVS methods. In SBVS, each compound is docked into the target's active site, and a scoring function is used to rank the compounds based on their predicted binding affinity. nih.gov In LBVS, compounds are compared to the known active ligand, 3,4'-dinitrosalicylanilide, based on chemical similarity or pharmacophore matching. youtube.com

Hit Selection and Filtering: The top-ranking compounds from the virtual screen, known as "hits," are selected for further analysis. These hits are often filtered based on various criteria, including chemical diversity, drug-likeness (e.g., Lipinski's rule of five), and visual inspection of their docked poses.

Library Design: Based on the identified hits, a focused library of novel analogs is designed. This may involve making specific chemical modifications to the 3,4'-dinitrosalicylanilide scaffold to improve its interaction with the target and enhance its pharmacological properties. The design process often benefits from an iterative cycle of computational modeling and medicinal chemistry insights. nih.govnih.gov

The following tables illustrate the type of data that would be generated during a virtual screening and library design campaign for novel 3,4'-dinitrosalicylanilide analogs.

Table 1: Representative Results from a Structure-Based Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds with Target | Key Interacting Residues |

| ZINC12345678 | -9.8 | 3 | Tyr252, Ser345, Arg401 |

| ZINC23456789 | -9.5 | 2 | Tyr252, Gln311 |

| ZINC34567890 | -9.2 | 4 | Ser345, Arg401, Asn405 |

| ZINC45678901 | -9.1 | 2 | Tyr252, Arg401 |

Table 2: Design of a Focused Library of 3,4'-Dinitrosalicylanilide Analogs

| Analog ID | Modification on Salicyl Ring | Modification on Aniline (B41778) Ring | Predicted Improvement in Binding Affinity |

| DSN-001 | 5-chloro substitution | 3'-trifluoromethyl substitution | 15% |

| DSN-002 | 5-fluoro substitution | 2'-methoxy substitution | 12% |

| DSN-003 | No modification | 4'-(1H-tetrazol-5-yl) substitution | 20% |

| DSN-004 | 5-bromo substitution | 3',5'-dichloro substitution | 18% |

Through these in silico approaches, researchers can significantly accelerate the discovery of new dinitrosalicylanilide analogs with desired biological profiles, while reducing the time and cost associated with traditional drug discovery methods. zenodo.org

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

Uncoupling of Oxidative Phosphorylation and Protonophoric Activity

Salicylanilides are a class of compounds recognized for their ability to act as protonophores, which are lipid-soluble molecules that can transport protons across biological membranes. This activity allows them to uncouple oxidative phosphorylation, a critical process in cellular energy production. The structure of salicylanilides, featuring a hydroxyl group on the salicylic (B10762653) acid ring and a substituted aniline (B41778) ring, imparts the necessary physicochemical properties for this function. The presence of electron-withdrawing groups, such as nitro groups, can enhance this protonophoric activity.

Direct Measurement of Mitochondrial Respiration and ATP Synthesis in Isolated Organelles and Cells

In the context of cellular energy metabolism, the primary function of mitochondria is to generate adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. The energy stored in this gradient is then used by ATP synthase to produce ATP.

Uncouplers of oxidative phosphorylation, such as certain salicylanilides, disrupt this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient. This leads to an increase in the rate of oxygen consumption by the ETC as it attempts to re-establish the gradient, but a decrease in or cessation of ATP synthesis.

While specific studies directly measuring the impact of 3,4'-dinitrosalicylanilide on mitochondrial respiration and ATP synthesis are not extensively detailed in publicly available literature, the general mechanism for salicylanilides suggests that it would likely increase oxygen consumption while inhibiting ATP production in isolated mitochondria and intact cells. The potency of this effect would be quantifiable by measuring these two parameters in a controlled laboratory setting.

| Parameter | Expected Effect of 3,4'-Dinitrosalicylanilide | Method of Measurement |

| Mitochondrial Respiration (Oxygen Consumption) | Increase | Oxygen electrode (e.g., Clark-type electrode), Seahorse XF Analyzer |

| ATP Synthesis | Decrease | Luciferin/luciferase-based ATP assays, measurement of inorganic phosphate (B84403) consumption |

Proton Gradient Disruption Assays in Bacterial and Eukaryotic Cell Models

The proton motive force (PMF) across the cell membrane is crucial not only for ATP synthesis in bacteria and mitochondria but also for other essential functions like nutrient transport and flagellar motion. The ability of a compound to disrupt this proton gradient can be assessed using various assays in both bacterial and eukaryotic cells.

In bacteria, fluorescent dyes that are sensitive to the transmembrane pH gradient (ΔpH) or the membrane potential (ΔΨm), the two components of the PMF, can be employed. For instance, a change in the fluorescence of dyes like BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) can indicate a collapse of the pH gradient. Similarly, potential-sensitive dyes can be used to monitor changes in membrane potential.

Enzyme Inhibition Studies and Target Identification

Beyond its effects on oxidative phosphorylation, the biological activity of 3,4'-dinitrosalicylanilide may also involve the direct inhibition of specific enzymes. The identification of such targets is crucial for a comprehensive understanding of its mechanism of action.

Inhibition of Protein Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR))

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a well-studied PTK, and its dysregulation is implicated in the development of various cancers. The inhibition of EGFR is a key strategy in cancer therapy.

While some salicylanilide (B1680751) derivatives have been investigated for their potential to inhibit various kinases, there is a lack of specific studies in the available literature demonstrating the direct inhibition of EGFR or other protein tyrosine kinases by 3,4'-dinitrosalicylanilide. Such studies would typically involve in vitro kinase assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value).

| Enzyme Target | Potential for Inhibition by 3,4'-Dinitrosalicylanilide | Common Assay Method |

| Epidermal Growth Factor Receptor (EGFR) | Not established in available literature | In vitro kinase assay with a peptide substrate and radiolabeled ATP, or using fluorescence-based assays. |

Modulation of Isocitrate Lyase and Methionine Aminopeptidase (B13392206) Activity in Pathogens

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate (B1226380) cycle, which is essential for the survival of many pathogenic bacteria and fungi within their hosts, as it allows for the utilization of two-carbon compounds like acetate. ICL is absent in mammals, making it an attractive target for the development of new antimicrobial agents.

Methionine aminopeptidases (MetAPs) are enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. The inhibition of bacterial MetAPs can be lethal to the pathogen, presenting another promising avenue for antibiotic discovery.

There is no specific information in the reviewed literature to suggest that 3,4'-dinitrosalicylanilide modulates the activity of isocitrate lyase or methionine aminopeptidase in pathogens. Research in this area would be necessary to establish any such inhibitory effects.

Interference with Viral Enzymes (e.g., Reverse Transcriptase, Integrase, Proteases, RNA Polymerases) in Research Models

Viruses rely on a variety of enzymes for their replication. These include reverse transcriptase (in retroviruses like HIV), which synthesizes DNA from an RNA template; integrase, which incorporates the viral DNA into the host genome; proteases, which process viral polyproteins; and RNA polymerases, which are involved in the replication of the viral genome. These enzymes are critical targets for antiviral therapies.

Inhibition of Pancreatic Lipase (B570770) and Other Metabolic Enzymes

There is no specific information available in the searched literature detailing the inhibitory effects of Salicylanilide, 3,4'-dinitro- on pancreatic lipase or other metabolic enzymes. Pancreatic lipase inhibition is a recognized mechanism for anti-obesity agents, with Orlistat being a well-known example that works by impeding gastric and pancreatic lipases. nih.govyoutube.com However, studies directly assessing the interaction of Salicylanilide, 3,4'-dinitro- with these enzymes could not be found.

Modulation of Cellular Signaling Pathways

Analysis of Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch Signaling Cascades

A comprehensive search did not yield specific data on the modulation of the Wnt/β-catenin, mTORC1, NF-κB, or Notch signaling pathways by Salicylanilide, 3,4'-dinitro-. These pathways are crucial in cellular processes like proliferation, differentiation, and survival, and their dysregulation is linked to various diseases. nih.govnih.govnih.govbiorxiv.orgelifesciences.orgresearchgate.netnih.govmdpi.comcapes.gov.brelsevierpure.comnih.govnih.gov

However, research has been conducted on the broader class of salicylanilide derivatives regarding the STAT3 signaling pathway .

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology due to its constitutive activation in some cancers. nih.gov Studies have reported that certain salicylanilide derivatives can act as small molecule inhibitors of the STAT3 signaling pathway. nih.govresearchgate.net For instance, one report identifies N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) as a potent inhibitor of STAT3 activation and its transcriptional function. nih.gov Another study notes that salicylanilides based on hydroxynaphthalene carboxamides can suppress the phosphorylation of STAT3. researchgate.net These findings suggest a potential mechanism for this class of compounds, but specific data for Salicylanilide, 3,4'-dinitro- is absent.

Impact on Cell Cycle Regulation and Apoptosis Induction in Cell Lines

No specific studies were found that investigated the impact of Salicylanilide, 3,4'-dinitro- on cell cycle regulation or the induction of apoptosis in cell lines. The cell cycle and apoptosis are tightly linked processes, with many regulators influencing both division and programmed cell death. nih.govnih.gov While various compounds, including other dinitrobenzene derivatives, have been shown to induce cell cycle arrest and apoptosis in cancer cells, research specifically detailing these effects for Salicylanilide, 3,4'-dinitro- is not available in the provided search results. colab.ws

Interference with Bacterial Virulence Factors

Inhibition of Type III Secretion Systems in Pathogenic Bacteria

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria, functioning as a molecular syringe to inject effector proteins into host cells. nih.govnih.gov Inhibition of the T3SS is an attractive strategy for developing anti-virulence drugs. nih.gov While the class of salicylidene acylhydrazides has been identified as T3SS inhibitors, no specific literature was found that implicates Salicylanilide, 3,4'-dinitro- in the inhibition of this system. nih.gov

Disruption of Quorum Sensing Systems and Biofilm Formation in Microbial Cultures

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates group behaviors, including biofilm formation and virulence. nih.govnih.govyoutube.comyoutube.comyoutube.com Disrupting QS and inhibiting biofilm formation are considered promising strategies to combat bacterial infections. nih.govnih.gov However, there is no available research from the search results that describes the activity of Salicylanilide, 3,4'-dinitro- in the disruption of quorum sensing or the inhibition of biofilm formation in any microbial cultures.

Preclinical Evaluation of Biological Activities in Controlled Models

Antimicrobial Activity Studies

The antimicrobial potential of salicylanilide (B1680751) derivatives has been a subject of scientific inquiry, leading to the investigation of various substituted compounds against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis) in In Vitro Assays

While extensive data on the specific 3,4'-dinitro isomer is limited, studies on related salicylanilide structures provide context for potential activity. Research into salicylanilides often reveals potent activity against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action for salicylanilides is generally believed to involve the disruption of the bacterial cell membrane's proton motive force.

One study on a related compound, D-3263, demonstrated robust antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) of ≤ 25 µM for S. aureus, E. faecalis, and E. faecium. nih.gov This compound exhibited bactericidal effects against clinical MRSA and E. faecalis strains at concentrations four times its MIC. nih.gov Furthermore, D-3263 was shown to increase the membrane permeability of S. aureus and E. faecalis, supporting the membrane-targeting mechanism of action. nih.gov

The general structure of bacteria, particularly the composition of their cell envelope, plays a crucial role in their susceptibility to antimicrobial agents. nih.gov Gram-positive bacteria possess a thick, exposed peptidoglycan layer, which can be a primary target for certain antibiotics. mdpi.com In contrast, Gram-negative bacteria have a thinner peptidoglycan layer shielded by an outer membrane, which can act as a barrier to some antimicrobial compounds. mdpi.com

Table 1: Antibacterial Activity of a Related Salicylanilide Compound (D-3263)

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤ 25 | Bactericidal |

| Enterococcus faecalis | ≤ 25 | Bactericidal |

| Enterococcus faecium | ≤ 25 | Bactericidal |

| MRSA (Clinical Strain) | - | Bactericidal at 4x MIC |

Data derived from studies on a related TRPM8 agonist, D-3263. nih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis and Atypical Mycobacteria in Cell Culture and Biochemical Models

The search for novel treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the exploration of various chemical scaffolds, including salicylanilides and related urea (B33335) derivatives. nih.gov The unique, lipid-rich cell wall of mycobacteria presents a formidable barrier, necessitating drugs with specific properties to ensure intracellular accumulation and efficacy. nih.gov

Studies on substituted urea derivatives have shown that some compounds can inhibit the growth of M. tuberculosis H37Rv by 80-89% at a concentration of 6.25 µM. nih.gov The development of new antimycobacterial agents often involves using various in vitro and cell culture models, such as infected macrophage cell lines, to assess the ability of compounds to inhibit mycobacterial growth within host cells. nih.govnih.gov Research on novel polycyclic amines has identified compounds with potent antimycobacterial activity, with the most effective demonstrating a minimum inhibitory concentration (MIC99) of 9.6 μM against M. tuberculosis H37Rv. nih.gov

Antifungal Efficacy Against Various Fungal Species (e.g., Candida albicans, dermatophytes) in In Vitro Systems

Salicylanilide derivatives have been evaluated for their effectiveness against various fungal pathogens. A study involving a series of N-benzylsalicylamide derivatives found that their antifungal activity was most significant against filamentous fungi like Trichophyton mentagrophytes. nih.gov In general, yeasts such as Candida albicans were found to be less susceptible. nih.gov The most potent derivatives in this series exhibited MIC values of ≤ 7.8 µmol/L against T. mentagrophytes. nih.gov

Dermatophytes, the fungi responsible for common infections of the skin, hair, and nails, are a key target for antifungal research. nih.govnih.gov Trichophyton rubrum is a prevalent cause of such infections. uspharmacist.com The development of resistance to existing antifungal drugs highlights the need for new therapeutic options. nih.gov Antifungal agents like allylamines are known to be fungicidal against dermatophytes by disrupting the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. uspharmacist.com

Antiparasitic Activity Studies

The antiparasitic potential of salicylanilides and related dinitro compounds has been explored against both protozoa and helminths.

Efficacy Against Protozoan Parasites (e.g., Toxoplasma gondii) in In Vitro and Non-Human In Vivo Models

Dinitroaniline compounds have demonstrated sensitivity against the protozoan parasite Toxoplasma gondii, which can cause toxoplasmosis. nih.gov These compounds work by selectively disrupting the parasite's microtubules without affecting the host cells. nih.gov Research has shown that dinitramine (B166585) is a particularly effective dinitroaniline for inhibiting the growth of wild-type T. gondii. nih.gov

In vivo studies in mouse models are crucial for evaluating the real-world potential of antiparasitic agents. For instance, studies on tris-1,3,4-thiadiazole derivatives against acute T. gondii infection in mice have shown significant reductions in parasite load in brain, liver, and spleen tissues. nih.govresearchgate.net One such compound achieved a parasite reduction of 82.6% in brain tissue. nih.govresearchgate.net These studies underscore the importance of non-human in vivo models for assessing the therapeutic efficacy of new compounds against protozoan infections. nih.gov

Anthelmintic Activity Against Helminths (e.g., Fasciola hepatica, Haemonchus spp.) in Non-Human Organism Models

Salicylanilides are a well-established class of anthelmintic drugs used in veterinary medicine to treat infections caused by parasitic flatworms (trematodes) like Fasciola hepatica (liver fluke) and roundworms (nematodes) such as Haemonchus species. The efficacy of anthelmintic drugs is often evaluated by their ability to reduce worm burdens and fecal egg counts in infected animals. nih.govstarworms.org

While specific data for 3,4'-dinitrosalicylanilide is not detailed in the available literature, related salicylanilides like niclosamide (B1684120) and oxyclozanide (B1678079) have shown activity against the ciliate Philasterides dicentrarchi, a parasite affecting fish, with a minimum lethal concentration of 0.8 mg/L in phosphate-buffered saline. researchgate.net This highlights the broad potential of the salicylanilide chemical class against a variety of parasites in non-human models.

Activity Against Ectoparasites in Laboratory Models

Based on the available research data, there is no specific information regarding the activity of Salicylanilide, 3,4'-dinitro- against ectoparasites in controlled laboratory models. While the compound has been extensively studied for its broad-spectrum anthelmintic properties against intestinal tapeworms and other endoparasites, its efficacy specifically targeting parasites that live on the exterior of a host has not been detailed in the reviewed literature.

Preclinical Anticancer Potential Investigations

Niclosamide has been the subject of extensive preclinical research to evaluate its potential as an anticancer agent. These investigations have demonstrated significant cytostatic and cytotoxic effects across a wide range of cancer types in both in vitro and in vivo models.

Cytostatic and Cytotoxic Effects in Various Cancer Cell Lines (in vitro)

In laboratory settings, 3,4'-dinitro-salicylanilide has demonstrated potent activity against a diverse panel of human cancer cell lines. The compound effectively inhibits cancer cell proliferation in a dose- and time-dependent manner. medsci.org Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis (programmed cell death), and the disruption of key signaling pathways essential for tumor cell survival and growth. nih.govspandidos-publications.com

Key findings from in vitro studies include:

Inhibition of Cell Proliferation: Niclosamide significantly suppresses the growth of cancer cells derived from various tissues, including lung, breast, prostate, ovarian, and esophageal cancers. medsci.orgspandidos-publications.comaugusta.edu For example, studies on breast cancer cell lines (MCF-7 and T-47D) showed IC₅₀ values of 2.0 µM and 2.1 µM, respectively, after 48 hours of treatment. medsci.org In cisplatin-resistant lung cancer cells (A549/DDP), the IC₅₀ was found to be 1.15 µM. nih.gov

Induction of Apoptosis: The compound has been shown to trigger apoptosis through caspase-dependent pathways. In esophageal cancer cells, treatment with niclosamide resulted in increased levels of cleaved PARP, a marker of apoptosis. spandidos-publications.com Similarly, in T-cell acute lymphoblastic leukemia (T-ALL) cells, it induced both early and late-phase apoptosis. spandidos-publications.com

Cell Cycle Arrest: Treatment with niclosamide can halt the progression of the cell cycle, primarily at the G0/G1 phase, thereby preventing cancer cells from dividing. medsci.orgspandidos-publications.com

Disruption of Signaling Pathways: Niclosamide is known to inhibit multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, mTOR, and NF-κB, which are crucial for the proliferation and survival of cancer cells. nih.govspandidos-publications.commdpi.com

Table 1: In Vitro Cytotoxic/Cytostatic Activity of 3,4'-dinitro-salicylanilide in Human Cancer Cell Lines

Generated code Other Biological Activities in Research Models

Beyond its antiparasitic and anticancer activities, research has uncovered other biological effects of salicylanilides in non-human models.

P2X1 Receptor Antagonism in Non-human Cells: The ATP-gated ion channel P2X1 receptor is a target for conditions like thrombosis and inflammation. acs.orgnih.gov Research into salicylanilide derivatives, which were developed based on a screening hit, has identified potent, non-acidic P2X1 receptor antagonists. acs.orgnih.govacs.org For example, the derivative N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide was identified as a potent P2X1 antagonist with an IC₅₀ of 0.0192 μM in astrocytoma cells transfected with the human P2X1 receptor. nih.govacs.org These studies highlight the potential of the broader salicylanilide chemical class, although the specific activity of 3,4'-dinitro-salicylanilide itself as a P2X1 antagonist is not detailed.

Activation of PINK1 Protein Kinase: In cellular models, including primary cortical neurons, 3,4'-dinitro-salicylanilide has been shown to activate the PTEN-induced putative kinase 1 (PINK1). nih.govmrc.ac.ukresearchgate.net This activation occurs through a reversible impairment of the mitochondrial membrane potential. nih.govresearchgate.net The PINK1 pathway is involved in mitochondrial quality control, and its activation is being explored as a potential strategy for neurodegenerative diseases. nih.govmrc.ac.ukresearchgate.net

Table of Compound Names

Compound Name 3,4'-dinitro-salicylanilide 5-FU (Fluorouracil) Cisplatin N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide Niclosamide Paclitaxel

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for Dinitrosalicylanilides

Influence of Nitro Group Position and Number on Biological Activities

The position and number of nitro (NO2) groups on the salicylanilide (B1680751) scaffold are paramount in determining the biological activity of the molecule. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the compound. doubtnut.comnih.govyoutube.com

The presence of a nitro group, particularly at the ortho or para positions of an aromatic ring, can increase the reactivity of the molecule towards nucleophilic substitution reactions. doubtnut.comyoutube.com This is due to the group's ability to decrease electron density on the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. doubtnut.comyoutube.com This enhanced reactivity can contribute to the compound's interaction with biological targets.

Role of Other Substituents on Activity and Selectivity

Beyond the nitro groups, other substituents such as halogens, alkoxy, and trifluoromethyl groups play a significant role in modulating the activity and selectivity of salicylanilides.

Halogens: The inclusion of halogen atoms like chlorine can enhance a compound's lipophilicity and reactivity. ontosight.ai This increased lipophilicity can affect how the compound interacts with biological targets. ontosight.ai Halogenated salicylanilides have a long history of use as effective anthelmintic drugs. nih.govnih.gov

Alkoxy and Trifluoromethyl Groups: The introduction of groups like trifluoromethyl (CF3) can also impact biological activity. For example, in a series of salicylanilide-based peptidomimetics, a 4-CF3-anilide core was a key feature of the most active compounds against various bacteria. researchgate.net The presence of a trifluoromethyl group can influence the electronic properties and lipophilicity of the molecule.

The nature and position of these substituents are crucial for fine-tuning the biological profile of salicylanilides, affecting their potency, spectrum of activity, and selectivity towards specific biological targets.

Importance of the Salicylic (B10762653) Acid Moiety and Amide Linker for Activity

The salicylic acid moiety and the amide linker are fundamental structural components of salicylanilides, and both are critical for their biological activity.

The salicylic acid portion is a well-established pharmacophore with a wide range of biological effects. researchgate.net Salicylic acid itself is the active metabolite of drugs like salsalate (B1681409) and is known to inhibit prostaglandin (B15479496) synthesis. drugbank.com The phenolic hydroxyl group of the salicylic acid moiety is particularly important. In some instances, methylation of this hydroxyl group has been shown to abolish inhibitory activity against certain enzymes, highlighting its critical role in binding to the target. nih.gov

The amide linker (CONH) is not merely a structural bridge but an active participant in the molecule's biological interactions. This group can simulate a peptide bond and interact with various biological targets. researchgate.net The conformation of the amide linker, influenced by intramolecular hydrogen bonding, is crucial for activity.

Correlation of Lipophilicity and Electronic Properties with Biological Efficacy

The lipophilicity and electronic properties of dinitrosalicylanilides are key determinants of their biological efficacy, influencing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with target sites. researchgate.netnih.gov

Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to partition between a lipid and an aqueous phase. researchgate.net A compound's lipophilicity affects its ability to cross cell membranes and other biological barriers. researchgate.net Studies on various salicylanilide derivatives have shown a correlation between increasing lipophilicity and increased anticancer activity. researchgate.net However, excessively high lipophilicity can lead to rapid metabolic degradation and poor absorption. researchgate.net The introduction of substituents like halogens and nitro groups can significantly alter the lipophilicity of the parent salicylanilide molecule. nih.govontosight.aiontosight.ai

The electronic properties of the molecule, heavily influenced by the presence and position of electron-withdrawing groups like the nitro group, are also critical. nih.gov The electron-withdrawing effect of the nitro group can create changes in the polarity of the molecule, which may favor interactions with nucleophilic sites within protein structures, leading to enzyme inhibition. nih.gov

Therefore, a delicate balance of lipophilicity and electronic properties is essential for optimizing the biological efficacy of dinitrosalicylanilides.

Conformational Analysis and its Impact on Ligand-Target Recognition

The three-dimensional conformation of a salicylanilide molecule is a critical factor in its ability to recognize and bind to its biological target. Salicylanilides can exist in different conformations, primarily described as "closed-ring" and "open-ring" forms, which are determined by intramolecular hydrogen bonding patterns. nih.gov

In the "closed-ring" conformation , an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the amide linker, creating a pseudo-six-membered ring. nih.gov This conformation has been suggested to be critical for the biological activity of some salicylanilides, as methylation of the phenolic hydroxyl group, which prevents the formation of this hydrogen bond, can abolish activity. nih.gov

The "open-ring" conformation involves a hydrogen bond between the amide nitrogen and the phenolic oxygen. nih.gov The equilibrium between these two conformations can be influenced by the presence of electron-withdrawing groups and the surrounding environment. nih.gov

The specific conformation adopted by a dinitrosalicylanilide will dictate the spatial arrangement of its functional groups, which must be complementary to the binding site of its target protein for effective recognition and biological activity. Therefore, understanding the conformational preferences of these molecules is essential for rational drug design.

Emerging Research Directions and Prospects in Dinitrosalicylanilide Chemistry

Rational Design of Next-Generation Dinitrosalicylanilide Analogs

The foundation of developing more effective therapeutic candidates lies in the rational design of new molecules. For 3,4'-dinitrosalicylanilide, this involves a systematic approach to modifying its chemical structure to enhance desired biological activities while minimizing potential off-target effects. Structure-activity relationship (SAR) studies are pivotal in this process, providing critical insights into how specific chemical modifications influence the compound's efficacy.

Researchers employ strategies such as quantitative structure-activity relationship (QSAR) modeling to computationally predict the biological activity of newly designed analogs before their synthesis. nih.gov This approach uses statistical methods to correlate variations in the chemical structure of salicylanilide (B1680751) analogs with changes in their biological effects, such as the inhibition of a specific enzyme or microbial growth. nih.gov For instance, studies on related salicylanilides have shown that altering the substituents on both the salicylic (B10762653) acid and aniline (B41778) rings can dramatically impact their activity. asm.orgnih.gov By methodically synthesizing and testing analogs with varied substitution patterns—for example, altering the position or nature of the nitro groups or introducing other functional groups—a detailed SAR map can be constructed. This allows chemists to design next-generation compounds with potentially improved potency and selectivity. nih.gov

Table 1: Illustrative Structure-Activity Relationship Principles for Salicylanilide Analogs

| Structural Modification | Observed Effect on Activity | Rationale/Hypothesis |

| Alteration of Ring Substituents | Varies significantly depending on the position and electron-withdrawing/donating nature of the group. | Substituents influence the molecule's electronic properties and its ability to bind to biological targets. |

| Modification of the Amide Linker | Can affect stability and binding orientation. | The amide bond is crucial for the overall conformation of the molecule. |

| Introduction of Halogens | Often increases lipophilicity and antimicrobial/anticancer activity. | Enhanced membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Changes to the Salicylic Acid Moiety | Affects proton-donating ability, which can be key for mechanisms like mitochondrial uncoupling. | The phenolic hydroxyl group is often critical for biological function. |

This table is a generalized representation based on research on the broader salicylanilide class and principles of medicinal chemistry.

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Research

While the parent salicylanilide scaffold is known for its anthelmintic properties, research into derivatives like 3,4'-dinitrosalicylanilide is uncovering a wider range of potential therapeutic uses. Preclinical studies are essential for identifying new biological targets and validating these new applications.

One of the most promising areas is oncology. Research has shown that certain salicylanilide derivatives can induce cell death in cancer cell lines. nih.govconsensus.app The proposed mechanisms are diverse and include the disruption of cellular metabolism and the inhibition of key signaling pathways that are often dysregulated in cancer. Another significant area of investigation is in infectious diseases. Salicylanilides have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. nih.govd-nb.infonih.govresearchgate.net Mechanistic studies on related compounds like niclosamide (B1684120) suggest that they can act by dissipating the proton motive force (PMF) across bacterial membranes, which is essential for energy production and efflux pump function. nih.govnih.gov This mode of action makes them attractive candidates for combating multidrug-resistant bacteria, potentially as part of a combination therapy. nih.gov